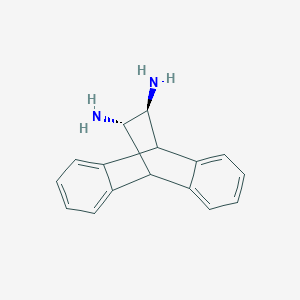
(11S,12S)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine
Übersicht
Beschreibung
“(11S,12S)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine” is a chiral diamine . It has a molecular weight of 236.32 . The compound is solid at 20°C .
Molecular Structure Analysis
The empirical formula of this compound is C16H16N2 . The InChI code is 1S/C16H16N2/c17-15-13-9-5-1-2-6-10(9)14(16(15)18)12-8-4-3-7-11(12)13/h1-8,13-16H,17-18H2/t13-,14+,15-,16-/m1/s1 .Physical And Chemical Properties Analysis
The compound is solid at 20°C . It has a molecular weight of 236.32 .Wissenschaftliche Forschungsanwendungen
Antibacterial Agent: Mupirocin
- Challenges : Due to widespread use without prescription, resistance to mupirocin has increased. Researchers aim to improve its properties related to antibacterial activity .
Near-Infrared and Visible Dual Emissive Materials
The compound also finds applications in materials science:
- Dual Emissive Transparent Nanopapers : In the context of near-infrared and visible dual emissive materials, (11S,12S)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine contributes to the thermal decomposition process of Yb³⁺-nanopaper .
Functional Properties of Proteins
In the realm of biochemistry and functional properties:
- Protein Hydrolysates : Researchers have investigated the effect of Alcalase hydrolysis on the structure and peptide profiles of garden cress (Lepidium sativum) protein concentrate. The compound plays a role in modulating properties such as water holding capacity, foaming, and emulsification .
Wirkmechanismus
Target of Action
It is known that this chiral diamine is used as a reactant in various chemical reactions .
Mode of Action
The compound interacts with its targets through chemical reactions. For instance, it is used to synthesize pyridine-based C2-symmetrical chiral organocatalysts via a palladium-catalyzed coupling reaction with 2-bromo-4-(alkylamino)pyridine .
Biochemical Pathways
Its role in the synthesis of chiral organocatalysts suggests it may influence pathways where these catalysts are involved .
Pharmacokinetics
As a reactant in chemical syntheses, its bioavailability would depend on the specific conditions of the reaction it is involved in .
Result of Action
The result of the compound’s action is the production of other chemical entities, such as pyridine-based C2-symmetrical chiral organocatalysts . The molecular and cellular effects would depend on the properties and functions of these synthesized compounds.
Action Environment
The action, efficacy, and stability of this compound are influenced by the environmental conditions of the reactions it participates in. Factors such as temperature, pH, and the presence of other reactants or catalysts can affect its reactivity .
Safety and Hazards
Eigenschaften
IUPAC Name |
(15S,16S)-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2/c17-15-13-9-5-1-2-6-10(9)14(16(15)18)12-8-4-3-7-11(12)13/h1-8,13-16H,17-18H2/t13?,14?,15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWDYSRZJOLDMRE-CKUJCDMFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3C(C(C(C2=C1)C4=CC=CC=C34)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C3[C@@H]([C@H](C(C2=C1)C4=CC=CC=C34)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90467628 | |
| Record name | (11S,12S)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90467628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(11S,12S)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine | |
CAS RN |
138517-66-5 | |
| Record name | (11S,12S)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138517-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (11S,12S)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90467628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (11S,12S)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the l-prolinamide derivative of (11S,12S)-9,10-dihydro-9,10-ethanoanthracene-11,12-diamine function as a catalyst in the aldol reaction between acetone and 4-nitrobenzaldehyde?
A1: The l-prolinamide derivative of (11S,12S)-9,10-dihydro-9,10-ethanoanthracene-11,12-diamine functions as a catalyst in the aldol reaction through a multistep enamine mechanism. [] This mechanism involves the following key steps:
Q2: What is the significance of the enantioselectivity observed in this reaction?
A2: The enantioselectivity observed in the aldol reaction catalyzed by the l-prolinamide derivative is significant because it allows for the selective formation of one enantiomer of the product over the other. [] This is crucial in pharmaceutical synthesis, as different enantiomers of a drug can have dramatically different biological activities. The (11S,12S)-9,10-dihydro-9,10-ethanoanthracene-11,12-diamine scaffold, with its rigid structure, plays a key role in inducing this enantioselectivity by creating a chiral environment around the catalytic proline moiety. This steric control dictates the approach of the reactants, favoring the formation of a specific enantiomer of the product.
Q3: What were the limitations identified in the study regarding the catalytic activity of this l-prolinamide derivative?
A3: The computational study identified a significant barrier associated with the C-N bond cleavage step during the release of the product. [] This high barrier suggests that the reaction might be slow or even inhibited at this stage. Further research focusing on modifications of the catalyst structure or reaction conditions might be necessary to optimize the catalytic efficiency and improve the overall yield of the desired product.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



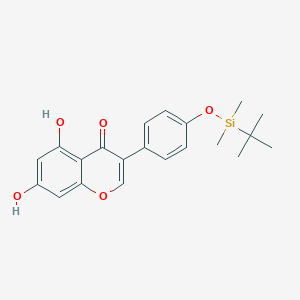


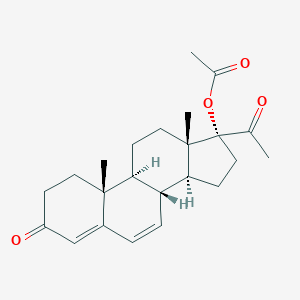

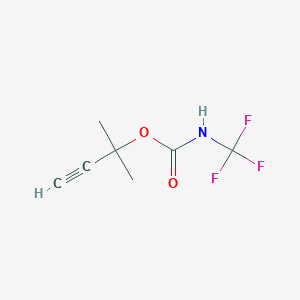
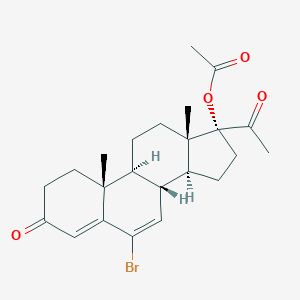
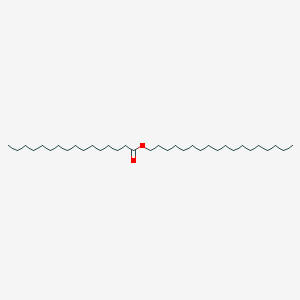
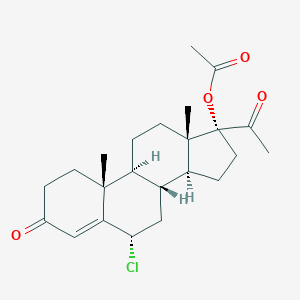
![(1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one](/img/structure/B143491.png)



